molecular formula C19H16Cl2N2O2S B2815979 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-29-2

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2815979
CAS No.: 900011-29-2
M. Wt: 407.31
InChI Key: MGFGCBGISQWCOP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the core pyrazine ring, followed by the introduction of the 2,4-dichlorophenyl and phenylsulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to its unique structural features and diverse range of applications. Similar compounds include:

    1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Differing by the presence of a methylsulfonyl group instead of a phenylsulfonyl group.

    1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyridine: Differing by the replacement of the pyrazine ring with a pyridine ring

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-14-8-9-16(17(21)13-14)19-18-7-4-10-22(18)11-12-23(19)26(24,25)15-5-2-1-3-6-15/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFGCBGISQWCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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